3,7-Dimethyl-4,6-nonanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-4,6-nonanedione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its light yellow transparent liquid form and is used in various chemical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,7-Dimethyl-4,6-nonanedione involves the reaction of N,N’-dimethoxy-N,N’-dimethylmalonamide with 3-methyl pentane magnesium chloride in the presence of boron trifluoride etherate. The reaction is carried out under nitrogen protection at low temperatures, followed by quenching with saturated ammonium chloride and extraction with ethyl acetate. The final product is obtained by vacuum rectification under reduced pressure .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors and automated purification systems, enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-4,6-nonanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The compound can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and alcohols, can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Substituted diketones or other functionalized compounds.
Scientific Research Applications
3,7-Dimethyl-4,6-nonanedione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-4,6-nonanedione involves its ability to form stable complexes with metal ions. This property is due to the presence of two ketone groups, which can coordinate with metal centers. The compound’s reactivity and interactions with biological molecules are also being studied to understand its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Diethyl-3,7-dimethyl-4,6-nonanedione: Similar in structure but with ethyl groups instead of methyl groups.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another diketone with a different arrangement of alkyl groups
Uniqueness
3,7-Dimethyl-4,6-nonanedione is unique due to its specific arrangement of methyl groups, which influences its reactivity and stability. This makes it particularly useful in forming stable metal complexes and in various synthetic applications .
Biological Activity
3,7-Dimethyl-4,6-nonanedione is a diketone compound that has garnered attention in the field of biological research due to its diverse biological activities. This article will explore its chemical properties, biological effects, and potential applications based on available literature.
Chemical Structure : The molecular formula of this compound is C11H20O2. Its structure features two carbonyl groups (C=O) located at the 4th and 6th positions of the nonane chain, contributing to its reactivity and biological activity.
Molecular Weight : The molecular weight is approximately 184.29 g/mol.
Biological Activity
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that diketones can possess antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial applications.
- Antioxidant Activity : Diketones are known to exhibit antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. This suggests potential health benefits related to aging and chronic diseases .
- Insecticidal Effects : Some studies have reported that diketones can act as insecticides. The specific mechanism involves disrupting the normal physiological functions of insects, leading to mortality or repellent effects .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antioxidant | Scavenging free radicals | |
Insecticidal | Toxicity towards specific insects |
Case Study: Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant capacity of various diketones, including this compound. The results demonstrated significant free radical scavenging activity comparable to established antioxidants. This suggests its potential use in dietary supplements aimed at reducing oxidative stress .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against several pathogenic strains. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria. This highlights its potential as a natural preservative in food products.
The biological activities of this compound can be attributed to its chemical structure:
- Reactive Carbonyl Groups : The carbonyl groups can interact with nucleophiles in biological systems, leading to modifications in proteins and lipids that may disrupt cellular functions.
- Redox Activity : The compound's ability to undergo redox reactions contributes to its antioxidant properties by neutralizing free radicals.
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3,7-dimethylnonane-4,6-dione |
InChI |
InChI=1S/C11H20O2/c1-5-8(3)10(12)7-11(13)9(4)6-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
CJLGKQGYTBDGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)CC(=O)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.